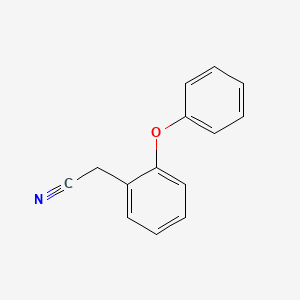

2-Phenoxyphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMQCXFXODBYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180256 | |

| Record name | 2-Phenoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25562-98-5 | |

| Record name | 2-Phenoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025562985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25562-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenoxyphenylacetonitrile chemical properties

An In-depth Technical Guide on the Chemical Properties of 2-Phenoxyphenylacetonitrile

Introduction

This compound, also known as 2-phenoxybenzyl cyanide, is an organic compound with the chemical formula C14H11NO.[1] It belongs to the class of nitriles and ethers. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value | Reference |

| CAS Number | 25562-98-5 | [1][2] |

| Molecular Formula | C14H11NO | [1][3] |

| Molecular Weight | 209.24 g/mol | [3] |

| Exact Mass | 209.084063974 g/mol | [3] |

| IUPAC Name | (2-phenoxyphenyl)acetonitrile | |

| Synonyms | 2-Phenoxybenzyl cyanide, Benzeneacetonitrile, 2-phenoxy- | [2] |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 33 Ų | [3] |

| Heavy Atom Count | 16 | [4] |

Synthesis and Purification

A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following is a plausible experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of benzyl cyanides.[5]

Materials:

-

2-Phenoxybenzyl chloride (or bromide)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxybenzyl chloride in anhydrous acetone.

-

Add a stoichiometric equivalent of finely powdered sodium cyanide to the solution.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage will likely be observed in the 1000-1300 cm⁻¹ range.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals for the aromatic protons in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂CN) would likely appear as a singlet around δ 3.7-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around 117-120 ppm. The benzylic methylene carbon would be expected around 20-30 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 209, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the cyanide group and cleavage of the ether bond.

Caption: General workflow for analytical characterization.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Disposal should be in accordance with local, state, and federal regulations.[7]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Phenoxyphenylacetonitrile (CAS 25562-98-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Phenoxyphenylacetonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the chemical properties of the molecule and data from structurally related compounds. The experimental protocols and potential biological activities described herein are intended to serve as a foundation for future research and development.

Core Compound Information

This compound, with the CAS number 25562-98-5, is an aromatic nitrile. Its structure features a phenyl group linked to a benzene ring via an ether bond, with an acetonitrile group attached to the latter. This structure suggests potential for various chemical transformations and biological activities, making it a compound of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 145°C at 1 mmHg | [1] |

| Density | 1.11 g/mL | [1] |

| Refractive Index | 1.5770 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through the alkylation of a suitable precursor. Based on synthetic strategies for structurally similar molecules, a plausible method involves the reaction of 2-phenoxybenzyl halide with a cyanide salt. The following protocol is a representative example based on established chemical principles.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 2-phenoxybenzyl bromide.

Materials:

-

2-Phenoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzyl bromide (1 equivalent) in anhydrous DMF.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

-

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Quantitative Data

Cytotoxicity against Cancer Cell Lines

Derivatives of 2-phenylacrylonitrile have demonstrated significant growth inhibition against various human cancer cell lines. This suggests that this compound could be a candidate for similar biological evaluation.

Table 1: Cytotoxicity of Structurally Related 2-Phenylacrylonitrile Derivatives

| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon Cancer) | 0.52 µM (GI₅₀) | [2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | BE2-C (Neuroblastoma) | 3 µM (GI₅₀) | [2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 0.127 µM (GI₅₀) | [2] |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Various | 0.53 µM (Average GI₅₀) | [3] |

Potential Enzyme Inhibition

Phenoxyphenyl derivatives have been identified as inhibitors of various enzymes. For instance, certain 4-phenoxy-phenyl isoxazoles act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.

Table 2: Enzyme Inhibitory Activity of a Structurally Related Phenoxyphenyl Derivative

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

| 4-Phenoxy-phenyl isoxazole derivative (6g) | Human ACC1 | 99.8 nM |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways and Mechanism of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through the following signaling pathways:

Inhibition of Tubulin Polymerization

Many 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Inhibition of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

The phenoxyphenyl moiety is present in known inhibitors of ACC. Inhibition of ACC would disrupt de novo fatty acid synthesis, a pathway essential for the proliferation of many cancer cells. This would lead to a depletion of fatty acids required for membrane formation and signaling, ultimately inducing cell cycle arrest and apoptosis.

Caption: Potential mechanism of action via inhibition of the fatty acid synthesis pathway.

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential for significant biological activity, particularly in the area of oncology. While direct experimental evidence is currently lacking, the data from closely related phenoxyphenyl and phenylacetonitrile derivatives provide a strong rationale for its investigation as a cytotoxic agent and enzyme inhibitor.

Future research should focus on:

-

The development and optimization of a robust synthetic route for this compound.

-

Comprehensive in vitro screening against a panel of human cancer cell lines to determine its cytotoxic profile and obtain IC₅₀ values.

-

Enzyme inhibition assays, particularly targeting tubulin and acetyl-CoA carboxylase, to elucidate its mechanism of action.

-

Further studies to identify and confirm its effects on specific cellular signaling pathways.

This technical guide provides a foundational framework to stimulate and guide such research endeavors. The promising activities of related compounds underscore the potential of this compound as a valuable lead compound in drug discovery and development.

References

A Technical Guide to Phenoxyphenylacetonitriles for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of phenoxyphenylacetonitriles, focusing on their chemical properties, synthesis, and potential applications in the fields of research and drug development. The information is tailored for researchers, scientists, and professionals involved in pharmaceutical and chemical sciences.

Introduction and Nomenclature

Phenoxyphenylacetonitrile encompasses a group of organic compounds characterized by a phenyl group and a cyanomethyl group attached to a phenoxy benzene ring. The position of the phenoxy group relative to the acetonitrile substituent on the benzene ring gives rise to three positional isomers: 2-(2-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and 2-(4-phenoxyphenyl)acetonitrile. This guide will focus on the ortho and meta isomers, which are more commonly cited in chemical literature.

The International Union of Pure and Applied Chemistry (IUPAC) names for these compounds are:

-

2-(2-Phenoxyphenyl)acetonitrile for the ortho isomer.

-

2-(3-Phenoxyphenyl)acetonitrile for the meta isomer.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-phenoxyphenyl)acetonitrile and 2-(3-phenoxyphenyl)acetonitrile is presented in the table below for easy comparison.

| Property | 2-(2-Phenoxyphenyl)acetonitrile | 2-(3-Phenoxyphenyl)acetonitrile |

| IUPAC Name | 2-(2-phenoxyphenyl)acetonitrile | 2-(3-phenoxyphenyl)acetonitrile[1] |

| Synonyms | 2-Phenoxybenzyl cyanide, 2-(Cyanomethyl)diphenyl ether[2] | m-Phenoxybenzyl cyanide, 3-Phenoxyphenylacetonitrile |

| CAS Number | 25562-98-5[3][4] | 35233-93-7 |

| Molecular Formula | C14H11NO[3][4] | C14H11NO[1] |

| Molecular Weight | 209.24 g/mol [3][4] | 209.24 g/mol |

| Appearance | Not specified | Not specified |

| Storage | Sealed in dry, 2-8°C[4] | Not specified |

Synthesis Protocols

The synthesis of phenoxyphenylacetonitriles can be achieved through various chemical routes. Below are detailed experimental protocols for related compounds, which can be adapted for the synthesis of the target molecules.

Synthesis of 2-(2-hydroxyphenyl)acetonitriles

A concise protocol for the synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed utilizing trimethylsilyl cyanide and 2-(1-tosylalkyl)phenols. This method proceeds via the formation of o-quinone methide intermediates under basic conditions.

Experimental Protocol:

-

A reaction mixture of 2-(1-tosylalkyl)phenol (0.40 mmol), trimethylsilyl cyanide (60 μL, 0.48 mmol), TBAF (1 mol·L⁻¹ in THF, 58 μL, 0.058 mmol), and K₂CO₃ (66 mg, 0.48 mmol) in acetonitrile (4 mL) is prepared.

-

The mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, water (20 mL) is added to the mixture.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate to yield the desired 2-(2-hydroxyphenyl)acetonitrile.

Logical Workflow for Synthesis of 2-(2-hydroxyphenyl)acetonitriles

Caption: Workflow for the synthesis of 2-(2-hydroxyphenyl)acetonitriles.

Applications in Research and Drug Development

Acetonitrile and its derivatives are crucial in the pharmaceutical industry.[5] They serve as versatile solvents and key building blocks in the synthesis of various medicinal compounds.[5][6]

Intermediate in Synthesis

Phenoxyphenylacetonitrile derivatives serve as important intermediates in the synthesis of more complex molecules. For instance, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is an intermediate in the synthesis of τ-Fluvalinate, a synthetic pyrethroid acaricide used to control parasitic mites in honey bee colonies.[7]

Potential Therapeutic Applications

While the biological activity of 2-phenoxyphenylacetonitrile itself is not extensively documented, the nitrile group is a common feature in many medicinal compounds.[5] The structural scaffold of phenoxyphenylacetonitrile presents an opportunity for the development of novel therapeutic agents. Further research involving the synthesis and biological evaluation of new derivatives is warranted to explore the full medicinal chemistry potential of this compound class.

Signaling Pathway Exploration Logic

The following diagram illustrates a general logical progression for exploring the potential biological activities of a core chemical scaffold like phenoxyphenylacetonitrile through derivatization and subsequent screening.

Caption: Logical workflow for drug discovery from a core scaffold.

Conclusion

Phenoxyphenylacetonitriles are valuable compounds for chemical synthesis and hold potential for applications in drug discovery and development. This guide has provided a summary of their nomenclature, physicochemical properties, and synthetic methodologies. The versatility of the acetonitrile functional group, combined with the phenoxyphenyl scaffold, makes these compounds interesting candidates for further investigation in medicinal chemistry.

References

- 1. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. 25562-98-5|2-(2-Phenoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. laballey.com [laballey.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]

Synthesis of 2-Phenoxyphenylacetonitrile from Benzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-phenoxyphenylacetonitrile, a valuable scaffold in medicinal chemistry, starting from benzyl cyanide. The core of this synthesis revolves around the formation of a diaryl ether bond, a transformation classically achieved through the Ullmann condensation. This document details the proposed synthetic strategy, provides in-depth experimental protocols for analogous reactions, presents quantitative data from the literature to guide optimization, and visualizes the reaction pathway and experimental workflow. The information is curated to assist researchers in developing a robust and efficient synthesis for this and structurally related molecules.

Introduction

This compound and its derivatives are important structural motifs in the development of novel therapeutic agents. The combination of a diaryl ether linkage and a cyanomethyl group offers a unique three-dimensional structure that can interact with a variety of biological targets. The synthesis of such molecules, however, requires careful consideration of the bond-forming strategies. This guide focuses on a logical and experimentally supported approach to synthesize this compound, leveraging the well-established Ullmann condensation for the key carbon-oxygen bond formation.

The proposed synthesis begins with the halogenation of benzyl cyanide to introduce a handle for the subsequent coupling reaction. The resulting 2-halobenzyl cyanide is then coupled with phenol in a copper-catalyzed Ullmann condensation to yield the target molecule.

Proposed Synthetic Pathway: The Ullmann Condensation Approach

The most direct and plausible route for the synthesis of this compound involves a two-step sequence starting from benzyl cyanide:

-

Bromination of Benzyl Cyanide: Introduction of a bromine atom at the ortho position of the phenyl ring of benzyl cyanide. This can be achieved through various aromatic bromination methods. The resulting 2-bromobenzyl cyanide serves as the electrophilic partner in the subsequent coupling reaction.[1][2][3]

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 2-bromobenzyl cyanide and phenol to form the desired diaryl ether linkage.[4][5] The Ullmann reaction is a classic and reliable method for the formation of C-O bonds between aryl groups.[4][5]

The overall reaction scheme is presented below:

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Key Parameters in Ullmann Condensation

The success of the Ullmann condensation is highly dependent on the reaction conditions. The following tables summarize quantitative data from the literature for analogous copper-catalyzed diaryl ether syntheses. This data can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Effect of Copper Catalyst and Ligand on Diaryl Ether Synthesis

| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K2CO3 | Toluene | 110 | 24 | 85 | N/A |

| Bromobenzene | 4-Methoxyphenol | Cu2O (5) | N,N-Dimethylglycine (10) | Cs2CO3 | Dioxane | 100 | 18 | 92 | N/A |

| 4-Chlorotoluene | Phenol | CuCl (10) | L-Proline (20) | K3PO4 | DMSO | 120 | 36 | 78 | [6] |

| 2-Iodotoluene | 2,6-Dimethylphenol | CuI (5) | Picolinic acid (10) | K3PO4 | DMSO | 110 | 24 | 95 | [6] |

| 4-Iodobenzonitrile | Phenol | CuI (10) | None | K2CO3 | DMF | 140 | 12 | 88 | N/A |

Table 2: Influence of Base and Solvent on Ullmann Ether Synthesis

| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Phenol | CuBr (10) | None | K3PO4 | DMF | 150 | 24 | 80 | N/A |

| Bromobenzene | Phenol | CuBr (10) | None | Cs2CO3 | Toluene | 110 | 48 | 65 | N/A |

| Iodobenzene | 4-Nitrophenol | CuI (5) | 1,10-Phenanthroline (10) | K2CO3 | NMP | 130 | 12 | 90 | N/A |

| Iodobenzene | 4-Nitrophenol | CuI (5) | 1,10-Phenanthroline (10) | NaOH | DMF | 130 | 12 | 55 | N/A |

| 4-Bromoacetophenone | Phenol | CuI (10) | N-Methylglycine (20) | K2CO3 | Dioxane | 100 | 24 | 89 | N/A |

Experimental Protocols

The following are detailed, generalized experimental protocols for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar transformations and should be adapted and optimized for the specific substrates.

Synthesis of 2-Bromobenzyl Cyanide (Starting Material)

This protocol is a representative procedure for the bromination of benzyl cyanide.

Materials:

-

Benzyl cyanide

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware

-

Heating mantle and magnetic stirrer

Procedure:

-

To a solution of benzyl cyanide (1.0 eq.) in CCl4, add N-bromosuccinimide (1.2 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).[1]

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a 5% NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-bromobenzyl cyanide.

Synthesis of this compound via Ullmann Condensation

This protocol outlines a modern, ligand-assisted Ullmann condensation.

Materials:

-

2-Bromobenzyl cyanide

-

Phenol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line equipment

-

Heating mantle and magnetic stirrer

Procedure:

-

To an oven-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and the base (K2CO3 or Cs2CO3, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 2-bromobenzyl cyanide (1.0 eq.), phenol (1.2 eq.), and anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-150 °C and stir vigorously. The optimal temperature should be determined through small-scale experiments.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-48 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Catalytic Cycle of the Ullmann Condensation

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Ullmann condensation for the formation of a diaryl ether.

Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.

Experimental Workflow

The logical flow of the experimental procedure is crucial for successful synthesis. The diagram below outlines the general workflow from reaction setup to product isolation.

Caption: General experimental workflow for the synthesis.

Conclusion

References

- 1. Bromobenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

Physical characteristics of 2-Phenoxyphenylacetonitrile

An In-depth Technical Guide on the Physical Characteristics of 2-Phenoxyphenylacetonitrile and Its Isomers

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chemical intermediate. Due to ambiguity in the common name, this document details the characteristics of the primary isomers to provide clarity for researchers, scientists, and drug development professionals. The data presented is compiled from various chemical databases and scientific literature.

Introduction to Phenoxyphenylacetonitrile Isomers

Phenoxyphenylacetonitrile encompasses several isomers based on the substitution pattern of the phenoxy group on the phenyl ring. The most common isomers are 2-(2-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and the parent compound 2-phenoxy-2-phenylacetonitrile. These compounds are organic nitriles, which are important precursors in the synthesis of various pharmaceuticals and other fine chemicals. Understanding their distinct physical properties is crucial for their application in chemical synthesis and development.

Physicochemical Properties

The quantitative physical and chemical data for the isomers of phenoxyphenylacetonitrile are summarized in the tables below for easy comparison.

Table 1: Properties of 2-phenoxy-2-phenylacetonitrile

| Property | Value | Reference |

| CAS Number | 32121-27-0 | [1] |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Exact Mass | 209.084063974 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 33 Ų | [1] |

| XLogP3 (log P) | 3.4 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Table 2: Properties of 2-(2-phenoxyphenyl)acetonitrile

| Property | Value | Reference |

| CAS Number | 25562-98-5 | [2] |

| Synonyms | 2-Phenoxybenzyl cyanide | [3] |

| Molecular Formula | C₁₄H₁₁NO | [2][3] |

| Molecular Weight | 209.2432 g/mol | [2][3] |

| Boiling Point | 338.1°C at 760 mmHg; 145°C at 1 torr | [3][4] |

| Exact Mass | 209.084 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 33 Ų | [3] |

| XLogP3 (log P) | 3.1 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Heavy Atom Count | 16 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Table 3: Properties of 2-(3-phenoxyphenyl)acetonitrile

| Property | Value | Reference |

| CAS Number | 51632-29-2 | [5] |

| Synonyms | m-Phenoxybenzyl cyanide | [5] |

| Molecular Formula | C₁₄H₁₁NO | [6] |

| Molecular Weight | 209.24 g/mol | [5] |

| Boiling Point | 137°C at 0.3 mmHg | [6] |

| Density | 1.124 g/mL at 25°C | [6] |

| Refractive Index (n20/D) | 1.578 | [6] |

| Flash Point | >110°C (>230°F) | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |

| Topological Polar Surface Area (TPSA) | 33 Ų | [5] |

| XLogP3 (log P) | 3.0 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound and its isomers.

-

Infrared (IR) Spectroscopy : The IR spectrum of these compounds is expected to show characteristic absorption bands. A strong, sharp peak for the nitrile group (C≡N) stretch typically appears in the range of 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching within the aromatic rings appears in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage will show strong absorptions in the 1000-1300 cm⁻¹ range. An IR spectrum for 2-(2-phenoxyphenyl)acetonitrile is available in the NIST Chemistry WebBook.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will display signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet for the methylene (-CH₂-) protons adjacent to the nitrile group is expected to appear in the range of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will differ depending on the substitution pattern of the isomer.

-

¹³C NMR : The carbon NMR spectrum will show a signal for the nitrile carbon around 115-125 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The methylene carbon signal will appear further upfield.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for C₁₄H₁₁NO would be observed at an m/z corresponding to its molecular weight (approximately 209.24).[1][2][5]

Experimental Protocols

Standard laboratory procedures are employed to determine the physical characteristics of chemical compounds like this compound.

-

Melting Point Determination : The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.

-

Boiling Point Determination : The boiling point is typically measured at a specific pressure, often atmospheric pressure (760 mmHg) or under vacuum for high-boiling compounds.[3][4][6] The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is recorded as the boiling point.

-

Spectroscopic Analysis :

-

Sample Preparation : For NMR analysis, the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film (for oils), a KBr pellet (for solids), or in a solution.

-

Data Acquisition : The prepared sample is placed in the respective spectrometer (NMR, IR, or Mass Spectrometer), and the spectrum is recorded according to the instrument's standard operating procedures.[7][8]

-

Visualization of Physicochemical Properties

The following diagram illustrates the key physicochemical properties and structural information for the common isomers of phenoxyphenylacetonitrile.

Caption: Logical diagram illustrating the relationship between the parent compound and its key isomers with their distinguishing physical properties.

References

- 1. echemi.com [echemi.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 25562-98-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-PHENOXYPHENYLACETONITRILE CAS#: 51632-29-2 [m.chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 2-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyphenylacetonitrile and its isomers are key intermediates in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of their solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its closely related isomers. Due to the limited availability of quantitative data in peer-reviewed literature, this guide presents qualitative solubility information and a detailed, adaptable experimental protocol for the precise determination of its solubility in various solvents. Furthermore, this document illustrates the role of a closely related precursor, 3-phenoxybenzaldehyde cyanohydrin, in the synthesis of the pyrethroid insecticide fenvalerate, providing a practical context for its application.

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its isomers is essential for predicting their solubility behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Appearance | Varies; may be a liquid or solid depending on the specific isomer and purity |

| Density | No data available for the 2-isomer. The 3-isomer has a reported density of approximately 1.12 g/cm³. |

| Boiling Point | No data available for the 2-isomer. |

| Melting Point | No data available for the 2-isomer. |

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of solvents is not currently available in published literature. However, based on the solubility of the closely related isomer, 3-phenoxybenzyl cyanide ((S)-m-phenoxybenzaldehyde cyanohydrin), a qualitative solubility profile can be inferred.

| Solvent | Qualitative Solubility | Notes |

| Water | Insoluble | The hydrophobic nature of the two phenyl rings significantly limits its solubility in aqueous media. |

| Benzene | Soluble | Expected to be soluble due to the "like dissolves like" principle, given the aromatic nature of both the solute and the solvent. |

| Toluene | Soluble | Similar to benzene, toluene is a non-polar aromatic solvent and is expected to readily dissolve this compound. |

| Ethanol | Likely Soluble | The nitrile group can engage in hydrogen bonding with protic solvents like ethanol, suggesting potential solubility. |

| Methanol | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent that should facilitate the dissolution of this compound. |

| Acetone | Likely Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Note: The qualitative solubility data is based on information for the 3-phenoxy isomer and general chemical principles. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of this compound solubility in various solvents. This protocol is adapted from established methods for similar organic compounds.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Accurately weigh the filtered saturated solution.

-

-

Analysis:

-

Dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of a Relevant Synthesis Pathway

This compound and its precursors are important in the synthesis of pyrethroid insecticides. The following diagram illustrates the synthesis of fenvalerate, a widely used insecticide, from 3-phenoxybenzaldehyde, which proceeds through a cyanohydrin intermediate structurally similar to this compound.

Caption: Synthesis of Fenvalerate from 3-Phenoxybenzaldehyde.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this technical guide provides a foundational understanding of its likely solubility characteristics based on its chemical structure and the properties of its isomers. The detailed experimental protocol presented herein offers a clear and reliable method for researchers to determine precise solubility values in various solvents, which is critical for its application in synthesis and formulation. The visualization of its precursor's role in the synthesis of fenvalerate underscores the industrial relevance of this class of compounds. Further research to quantify the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents is highly encouraged.

Spectroscopic Profile of 2-Phenoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxyphenylacetonitrile (CAS No: 25562-98-5). The document compiles available experimental and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and use in research and development. Detailed experimental protocols are provided to guide researchers in acquiring similar data.

Introduction

This compound, with the chemical formula C₁₄H₁₁NO, is an aromatic nitrile.[1] The structural elucidation and purity assessment of this compound are critical for its applications in various chemical syntheses. This guide presents a summary of its key spectroscopic characteristics to support such analytical efforts.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.00 | Multiplet | 9H | Aromatic protons (C₆H₅- and -C₆H₄-) |

| ~3.80 | Singlet | 2H | Methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~157 | Aromatic Carbon (C-O) |

| ~135 - 120 | Aromatic Carbons (C₆H₅- and -C₆H₄-) |

| ~117 | Nitrile Carbon (-C≡N) |

| ~25 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the nitrile group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2250 | Strong, Sharp | Nitrile C≡N Stretch |

| ~1580, 1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl Ether C-O Stretch |

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 209 | High | Molecular Ion [M]⁺ |

| 180 | Medium | [M - HCN]⁺ |

| 152 | Medium | [M - C₂H₂O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Data sourced from the NIST WebBook, based on electron ionization.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is utilized for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard 90° pulse sequence is used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to enhance the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids/oils): A small drop of the sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For volatile compounds like this compound, GC-MS is a common method.

-

Ionization Method: Electron Ionization (EI) is a standard technique for generating ions from organic molecules. A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing them to ionize and fragment.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a summary of the key spectroscopic data for this compound. While experimental IR and MS data are available, the NMR data presented is based on prediction and should be used as a reference until experimental data is obtained. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Phenoxyphenylacetonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyphenylacetonitrile, a seemingly simple chemical scaffold, holds a significant place in the annals of synthetic chemistry and drug discovery. Its journey from a chemical curiosity to a cornerstone of blockbuster insecticides and a promising pharmacophore in medicinal chemistry is a testament to the intricate dance between chemical synthesis and biological application. This in-depth technical guide delves into the discovery and history of phenoxyphenylacetonitriles, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the initial synthetic endeavors, the pivotal role of this scaffold in the development of synthetic pyrethroids, and its emerging potential in other therapeutic areas. This guide will adhere to stringent data presentation and visualization requirements to facilitate a clear and thorough understanding of this important chemical class.

Discovery and Historical Synthesis

The precise first synthesis of the unsubstituted phenoxyphenylacetonitrile scaffold is not prominently documented in readily available literature, suggesting its early history is likely intertwined with the broader exploration of diphenyl ethers and aromatic nitriles. The two foundational reactions that underpin the classical synthesis of this scaffold are the Ullmann condensation for the formation of the diaryl ether linkage and the Rosenmund-von Braun reaction for the introduction of the nitrile group.

The Ullmann condensation , first reported by Fritz Ullmann in 1905, involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether.[1][2][3][4] This reaction, though requiring harsh conditions in its early iterations, was a fundamental tool for constructing the phenoxybenzene core of phenoxyphenylacetonitriles.

The Rosenmund-von Braun reaction , discovered by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun, provides a method for the synthesis of aryl nitriles from aryl halides using cuprous cyanide.[4][5][6] This reaction was crucial for introducing the cyanomethyl moiety onto the phenoxybenzene backbone.

The widespread interest and development of phenoxyphenylacetonitriles, however, appear to be intrinsically linked to the rise of synthetic pyrethroid insecticides in the 1970s. The discovery that the α-cyano-3-phenoxybenzyl alcohol was a key component for a new generation of potent and more photostable insecticides spurred intense research into the synthesis of its precursor, 3-phenoxybenzyl cyanide (a phenoxyphenylacetonitrile).

A significant breakthrough in this context was the development of the synthetic pyrethroid fenvalerate in the 1970s. Fenvalerate incorporates the 3-phenoxyphenylacetonitrile moiety, and its commercial success solidified the importance of this chemical scaffold in agrochemistry.

Synthetic Methodologies: Experimental Protocols

The synthesis of phenoxyphenylacetonitriles can be broadly approached by two main strategies: formation of the diphenyl ether followed by introduction of the acetonitrile group, or formation of a substituted phenylacetonitrile followed by the ether linkage.

Classical Synthesis via Ullmann Condensation and Cyanation

This traditional approach involves a two-step process:

Step 1: Ullmann Condensation for the Synthesis of a Phenoxybenzonitrile

-

Reaction Principle: A substituted phenol is coupled with a bromobenzonitrile in the presence of a copper catalyst and a base.

-

Detailed Protocol:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenol (1.0 eq.), bromobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 140-160 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired phenoxybenzonitrile.

-

Step 2: Cyanation of a Phenoxybenzyl Halide

-

Reaction Principle: The phenoxybenzyl halide is reacted with a cyanide salt to introduce the nitrile group.

-

Detailed Protocol:

-

Dissolve the phenoxybenzyl bromide (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile.

-

Add sodium cyanide (1.2 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining cyanide salts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

-

Modern Synthetic Approaches: Knoevenagel Condensation

A more recent and efficient method for the synthesis of α,β-unsaturated phenoxyphenylacetonitriles involves the Knoevenagel condensation.

-

Reaction Principle: A phenoxybenzaldehyde is condensed with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[7][8][9][10][11]

-

Detailed Protocol for Knoevenagel Condensation:

-

In a round-bottom flask, dissolve the phenoxybenzaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent like ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reflux the mixture for 2-6 hours, with azeotropic removal of water if using toluene as a solvent.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the solid product with cold solvent to remove impurities.

-

If necessary, the product can be further purified by recrystallization.

-

Biological Activities and Applications

While the most prominent application of phenoxyphenylacetonitriles has been in the field of insecticides, research has unveiled a broader spectrum of biological activities.

Insecticidal Activity

Phenoxyphenylacetonitrile is a key structural component of Type II pyrethroid insecticides. These insecticides are potent neurotoxins in insects.

-

Mechanism of Action: Type II pyrethroids, which contain an α-cyano group, modify the gating kinetics of voltage-gated sodium channels in the neuronal membranes of insects.[2][5] They prolong the opening of these channels, leading to a persistent influx of sodium ions. This causes membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect.

Anticancer Activity

Several studies have explored the potential of phenoxyphenylacetonitrile derivatives as anticancer agents.

-

Mechanism of Action: Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[12] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in cancer cells.[6][13]

Antimicrobial Activity

The phenoxyphenylacetonitrile scaffold has also been investigated for its antimicrobial properties against various bacterial and fungal strains.

-

Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated for all derivatives. However, it is hypothesized that these compounds may disrupt the cell membrane integrity of microorganisms or interfere with essential enzymatic processes.[14][15][16][17]

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of various phenoxyphenylacetonitrile derivatives from the literature.

Table 1: Insecticidal Activity of Fenvalerate

| Pest Species | LC50 (ppm) |

| Heliothis virescens | 0.03 |

| Spodoptera frugiperda | 0.15 |

| Trichoplusia ni | 0.04 |

Table 2: Anticancer Activity of Selected Phenoxyphenylacrylonitrile Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative A | A549 (Lung Cancer) | 2.5 |

| Derivative B | MCF-7 (Breast Cancer) | 1.8 |

| Derivative C | HCT116 (Colon Cancer) | 3.2 |

Table 3: Antimicrobial Activity of Selected Phenoxyphenylacetonitrile Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Derivative X | Staphylococcus aureus | 8 |

| Derivative Y | Escherichia coli | 16 |

| Derivative Z | Candida albicans | 4 |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of novel phenoxyphenylacetonitrile derivatives on cancer cell lines.[12][18][19]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of phenoxyphenylacetonitrile derivatives against various microorganisms.[18][19][20][21][22]

-

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Voltage-Gated Sodium Channel Modulation Assay (Patch-Clamp Electrophysiology)

This protocol is used to investigate the effects of phenoxyphenylacetonitrile derivatives on voltage-gated sodium channels, particularly relevant for their insecticidal activity.[2][5][23][24]

-

Principle: The patch-clamp technique allows for the measurement of ion currents across the membrane of a single cell, providing detailed information about the function of ion channels.

-

Protocol:

-

Culture cells expressing the target sodium channel (e.g., insect neurons or a heterologous expression system).

-

Prepare a whole-cell patch-clamp recording configuration.

-

Record baseline sodium currents in response to a series of voltage steps.

-

Perfuse the cells with a solution containing the test compound at a known concentration.

-

Record the sodium currents again in the presence of the compound.

-

Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel to determine the modulatory effects of the compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Pyrethroids differentially alter voltage-gated sodium channels from the honeybee central olfactory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons | PLOS One [journals.plos.org]

- 6. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bhu.ac.in [bhu.ac.in]

- 8. CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid - Google Patents [patents.google.com]

- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. actascientific.com [actascientific.com]

- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 24. LJMU Research Online [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to the Potential Derivatives of 2-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 2-phenoxyphenylacetonitrile core structure. The document focuses on a particularly potent class of derivatives, the 2-phenylacrylonitriles, for which extensive research and significant biological data are available. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanism of action.

Introduction to this compound Derivatives

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. While the parent compound itself has limited reported biological activity, its structural analogs, particularly the 2-phenylacrylonitrile derivatives, have demonstrated significant potential as anticancer agents. These derivatives are characterized by the introduction of a double bond, forming a stilbene-like structure with a cyano group, which has been shown to enhance cytotoxic activity against various cancer cell lines.

Synthesis of 2-Phenylacrylonitrile Derivatives

A primary and efficient method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted phenylacetonitrile with a substituted benzaldehyde.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: General workflow for the synthesis of 2-phenylacrylonitrile derivatives.

Biological Activity: Anticancer Properties

Numerous studies have highlighted the potent cytotoxic effects of 2-phenylacrylonitrile derivatives against a wide range of human cancer cell lines. A notable example is the derivative designated as 1g2a , which has shown exceptional inhibitory activity.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anti-proliferative activities of a representative 2-phenylacrylonitrile derivative (1g2a) against various human cancer cell lines.[1]

| Compound | Cancer Cell Line | IC₅₀ (nM) |

| 1g2a | HCT116 (Colon) | 5.9 |

| BEL-7402 (Liver) | 7.8 |

Mechanism of Action: Tubulin Inhibition

The primary mechanism by which 2-phenylacrylonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

Signaling Pathway of Tubulin Inhibition

The signaling pathway illustrating the mechanism of action of 2-phenylacrylonitrile derivatives is presented below.

Caption: Signaling pathway of tubulin inhibition by 2-phenylacrylonitrile derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-phenylacrylonitrile derivatives.

Synthesis by Knoevenagel Condensation[1]

Materials:

-

Substituted phenylacetonitrile (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Piperidine (0.2 eq)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of the substituted phenylacetonitrile, substituted benzaldehyde, and piperidine in ethanol is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to afford the desired 2-phenylacrylonitrile derivative.

In Vitro Anti-proliferative Activity Assay (MTT Assay)[1]

Materials:

-

Human cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry[1]

Materials:

-

Human cancer cell lines

-

RPMI-1640 medium with 10% FBS

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for 24 hours.

-

The cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells are washed with PBS and then incubated with PI staining solution in the dark for 30 minutes at room temperature.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Conclusion

The derivatives of this compound, particularly the 2-phenylacrylonitrile analogs, represent a promising class of compounds with potent anticancer activity. Their well-defined mechanism of action as tubulin inhibitors, coupled with straightforward synthetic accessibility, makes them attractive candidates for further preclinical and clinical development. This guide provides a foundational understanding and practical protocols for researchers to explore and expand upon the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2-Phenoxyphenylacetonitrile (CAS RN: 25562-98-5). A comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data for this compound. To provide valuable context for researchers, this document summarizes the current state of knowledge, presents estimated thermochemical data for its isomers, details the rigorous experimental and computational protocols required for its full thermochemical characterization, and outlines a logical workflow for such an investigation.

Introduction

This compound, with the molecular formula C₁₄H₁₁NO, is an aromatic nitrile featuring a phenoxy group at the ortho position of the phenylacetonitrile core.[1] Understanding the thermochemical properties of such molecules, including their enthalpy of formation, combustion, and sublimation, is crucial for process safety, reaction engineering, and predicting compound stability and reactivity. Despite its relevance, there is a notable absence of experimentally determined thermochemical data for this compound in the current scientific literature.[1] This guide aims to bridge this knowledge gap by providing theoretical data for related isomers and outlining the established methodologies for the experimental determination of these essential parameters.

Quantitative Thermochemical Data